molecular formula C10H10N6O2 B4141982 5-NITRO-N4-(PYRIDIN-4-YLMETHYL)PYRIMIDINE-4,6-DIAMINE

5-NITRO-N4-(PYRIDIN-4-YLMETHYL)PYRIMIDINE-4,6-DIAMINE

Cat. No.: B4141982
M. Wt: 246.23 g/mol
InChI Key: QIVKEFGTOUFERT-UHFFFAOYSA-N
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Description

5-NITRO-N4-(PYRIDIN-4-YLMETHYL)PYRIMIDINE-4,6-DIAMINE is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a pyridinylmethyl group, and a pyrimidinediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N4-(PYRIDIN-4-YLMETHYL)PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The nitro group is introduced through nitration reactions, while the pyridinylmethyl group is added via alkylation reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and alkyl halides. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N4-(PYRIDIN-4-YLMETHYL)PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The pyridinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-NITRO-N4-(PYRIDIN-4-YLMETHYL)PYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-NITRO-N4-(PYRIDIN-4-YLMETHYL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The pyridinylmethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N-(4-pyridinylmethyl)-2-furamide
  • 2-(4-morpholinyl)-5-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
  • 2-Methoxy-5-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Uniqueness

5-NITRO-N4-(PYRIDIN-4-YLMETHYL)PYRIMIDINE-4,6-DIAMINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

5-nitro-4-N-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c11-9-8(16(17)18)10(15-6-14-9)13-5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVKEFGTOUFERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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